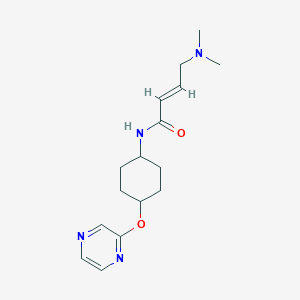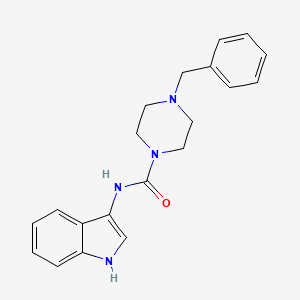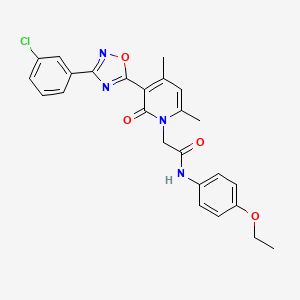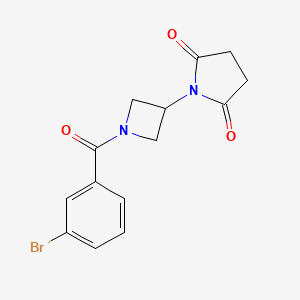![molecular formula C15H13ClN2O5 B2851231 dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate CAS No. 1987208-35-4](/img/structure/B2851231.png)
dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the 4-chlorophenyl group, and the dimethyl dicarboxylate group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could confer basicity to the molecule, while the dimethyl dicarboxylate group could make it more acidic .Aplicaciones Científicas De Investigación
Dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is widely used in scientific research due to its unique properties. It is used as a biochemical reagent in the synthesis of various compounds, and as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of peptides, proteins, and other macromolecules. It has also been used in the study of enzyme kinetics, as well as in the synthesis of new drugs.
Mecanismo De Acción
Dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is an imidazole-4,5-dicarboxylic acid derivative, and its mechanism of action is based on its ability to interact with a variety of biological molecules. It has been shown to interact with proteins, peptides, and lipids, and to modulate their activity. It has also been shown to interact with enzymes, and to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of proteins, peptides, and lipids. It has also been shown to have an anti-inflammatory effect, and to reduce the production of inflammatory mediators. In addition, it has been shown to reduce the production of reactive oxygen species and to reduce the levels of oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate in laboratory experiments is its high reactivity, which makes it an attractive starting material for the synthesis of various compounds. It is also relatively inexpensive, making it a cost-effective option for research. However, it is important to note that this compound is a highly reactive compound, and it must be handled with caution in order to prevent accidental exposure to hazardous materials.
Direcciones Futuras
The potential applications of dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate are numerous, and there are a number of possible future directions for research. One possible future direction is to explore the potential of this compound as a drug delivery system. Another potential future direction is to investigate the use of this compound in the synthesis of new drugs. Additionally, further research could be conducted to explore the potential of this compound as a therapeutic agent, as well as to determine its potential for use in the treatment of various diseases. Finally, further research could be conducted to explore the potential of this compound as a biomarker for various diseases.
Métodos De Síntesis
Dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is synthesized using a two-step reaction. In the first step, an imidazole-4,5-dicarboxylic acid is reacted with an alkyl halide, such as 4-chlorobutyl bromide, to form the desired product. In the second step, the product is reacted with dimethyl sulfoxide (DMSO) to yield this compound. The reaction can be carried out in the presence of a base, such as potassium carbonate, to increase the yield of the desired product.
Propiedades
IUPAC Name |
dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]imidazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-14(20)12-13(15(21)23-2)18(8-17-12)7-11(19)9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWUBHVKEUVPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2851150.png)
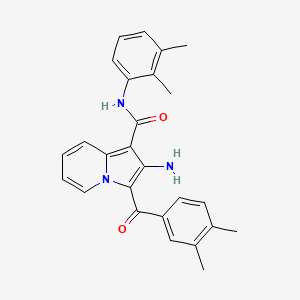
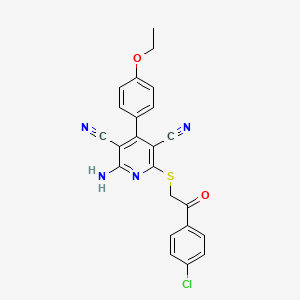
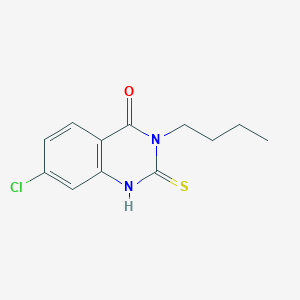
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid](/img/structure/B2851161.png)

